molecular formula C12H22Cl2N2 B3222061 (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride CAS No. 1211406-00-6

(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride

Cat. No.: B3222061
CAS No.: 1211406-00-6
M. Wt: 265.22
InChI Key: GSZIOAUKVFNRAW-UHFFFAOYSA-N
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Description

(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride is a synthetic organic compound with notable properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride involves multi-step reactions. The starting material is typically benzylamine, which undergoes alkylation with methyl(propan-2-yl)amine in the presence of a base such as sodium hydride or potassium tert-butoxide. The intermediate is then treated with methanamine to form the final product. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, enhancing yield and purity. The dihydrochloride form is achieved by dissolving the base compound in hydrochloric acid, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: : When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound forms corresponding amine oxides.

  • Reduction: : Lithium aluminum hydride or sodium borohydride can reduce it to simpler amines.

  • Substitution: : The compound readily participates in nucleophilic substitution reactions, forming derivatives with varied functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve maintaining specific pH levels, temperatures, and inert atmospheres to ensure desired reactions and products.

Major Products Formed

Depending on the reaction type, major products include amine oxides from oxidation, simpler amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride is used in several scientific research areas:

  • Chemistry: : As a precursor for synthesizing more complex organic molecules.

  • Biology: : In studies of amine-related biochemical pathways.

  • Medicine: : Investigated for potential therapeutic effects and as a ligand in receptor studies.

  • Industry: : Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist in neurotransmitter pathways, influencing biological responses.

Comparison with Similar Compounds

Compared to similar compounds, (3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride exhibits unique properties such as enhanced stability and specificity for certain targets. Similar compounds include:

  • (3-{[Ethyl(propan-2-yl)amino]methyl}phenyl)methanamine

  • (3-{[Methyl(ethyl)amino]methyl}phenyl)methanamine

  • (3-{[Methyl(propan-2-yl)amino]ethyl}phenyl)methanamine

Each of these analogs shares structural similarities but differs in side chains, affecting their chemical behavior and applications.

There you have it—a comprehensive overview of this compound. Whether you're diving into synthetic chemistry or exploring its biological implications, this compound offers fascinating possibilities.

Properties

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.2ClH/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13;;/h4-7,10H,8-9,13H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZIOAUKVFNRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC=CC(=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride
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(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride
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(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride
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(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride
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(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride
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(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride

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